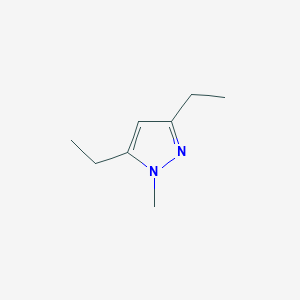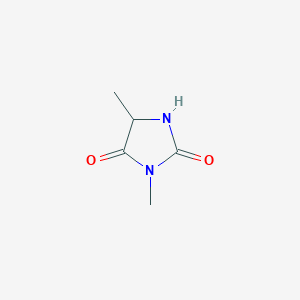
2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile, also known as DMPAP, is a novel synthetic compound with a wide range of potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Scientific Research Applications
Crystallographic and Vibrational Studies
The compound and its derivatives have been a subject of interest in crystallographic and vibrational studies. For instance, the crystal structures of related compounds, stabilized by strong intermolecular hydrogen bonding, have been analyzed using X-ray diffraction techniques. These studies also involve comparing crystallographic and vibrational data with density functional theory (DFT) methods. Additionally, the electronic spectra of these compounds are examined through time-dependent DFT methods, showcasing the compounds' structural and electronic characteristics (Kant et al., 2014).
Heterocyclization Reactions
These compounds are involved in heterocyclization reactions, leading to the formation of novel structures like bis(alkylamino)-1,3-oxazole-4-carbonitriles and bis(alkylamino)-1-methyl-1H-imidazol-2(5H)-ones. These reactions are significant in synthesizing new chemical entities with potential applications in various fields (Kornii et al., 2021).
Synthesis and Characterization of Novel Derivatives
The compound serves as a precursor in the synthesis of several novel derivatives. These derivatives have been characterized through methods like saponification, hydrazinolysis, and reactions with amines and amino acid esters. Such derivatives are essential for studying the structure-activity relationship and potential applications in medicinal chemistry (Rayes et al., 2019).
Anticancer Activity
Some derivatives of this compound have shown selective inhibition of cancer cell proliferation, notably in colon cancer cells. The synthesis of these derivatives involves complex chemical reactions, and their anticancer activity is assessed through molecular docking and studying their effects on cell signaling pathways. This makes the compound and its derivatives an interesting subject for cancer research and drug development (Rayes et al., 2020).
properties
IUPAC Name |
(2Z)-4,4-dimethyl-2-[(4-methylanilino)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-5-7-13(8-6-11)17-10-12(9-16)14(18)15(2,3)4/h5-8,10,17H,1-4H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLZIVKAVBRGMV-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C#N)\C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)



![7-Fluoro-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2564258.png)
![2-Chloro-4-[1-[(3-ethyl-5-methyltriazol-4-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2564267.png)
![1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2564268.png)
![N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2564269.png)